molecular formula C25H22N6O3S B4147753 5'-cyano-2'-methyl-6'-({2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl}sulfanyl)-N-phenyl-1',4'-dihydro-3,4'-bipyridine-3'-carboxamide

5'-cyano-2'-methyl-6'-({2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl}sulfanyl)-N-phenyl-1',4'-dihydro-3,4'-bipyridine-3'-carboxamide

Cat. No.: B4147753
M. Wt: 486.5 g/mol
InChI Key: LSBGFNZQRGIQRZ-UHFFFAOYSA-N
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Description

5’-cyano-2’-methyl-6’-({2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl}thio)-N-phenyl-1’,4’-dihydro-3,4’-bipyridine-3’-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups such as cyano, methyl, isoxazolyl, and bipyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-cyano-2’-methyl-6’-({2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl}thio)-N-phenyl-1’,4’-dihydro-3,4’-bipyridine-3’-carboxamide typically involves multiple steps, including the formation of the bipyridine core, introduction of the cyano and methyl groups, and the attachment of the isoxazolyl and phenyl groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5’-cyano-2’-methyl-6’-({2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl}thio)-N-phenyl-1’,4’-dihydro-3,4’-bipyridine-3’-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols .

Scientific Research Applications

5’-cyano-2’-methyl-6’-({2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl}thio)-N-phenyl-1’,4’-dihydro-3,4’-bipyridine-3’-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5’-cyano-2’-methyl-6’-({2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl}thio)-N-phenyl-1’,4’-dihydro-3,4’-bipyridine-3’-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-cyano-2’-methyl-6’-({2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl}thio)-N-phenyl-1’,4’-dihydro-3,4’-bipyridine-3’-carboxamide is unique due to its combination of functional groups and its bipyridine core. This structure allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-cyano-2-methyl-6-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-N-phenyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6O3S/c1-15-11-20(31-34-15)30-21(32)14-35-25-19(12-26)23(17-7-6-10-27-13-17)22(16(2)28-25)24(33)29-18-8-4-3-5-9-18/h3-11,13,23,28H,14H2,1-2H3,(H,29,33)(H,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBGFNZQRGIQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3)C4=CN=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-cyano-2'-methyl-6'-({2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl}sulfanyl)-N-phenyl-1',4'-dihydro-3,4'-bipyridine-3'-carboxamide
Reactant of Route 2
Reactant of Route 2
5'-cyano-2'-methyl-6'-({2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl}sulfanyl)-N-phenyl-1',4'-dihydro-3,4'-bipyridine-3'-carboxamide
Reactant of Route 3
5'-cyano-2'-methyl-6'-({2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl}sulfanyl)-N-phenyl-1',4'-dihydro-3,4'-bipyridine-3'-carboxamide
Reactant of Route 4
Reactant of Route 4
5'-cyano-2'-methyl-6'-({2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl}sulfanyl)-N-phenyl-1',4'-dihydro-3,4'-bipyridine-3'-carboxamide
Reactant of Route 5
5'-cyano-2'-methyl-6'-({2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl}sulfanyl)-N-phenyl-1',4'-dihydro-3,4'-bipyridine-3'-carboxamide
Reactant of Route 6
5'-cyano-2'-methyl-6'-({2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl}sulfanyl)-N-phenyl-1',4'-dihydro-3,4'-bipyridine-3'-carboxamide

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